Aprepitant Impurity B Enantiomer HCl

描述

A metabolite of Aprepitant

生物活性

Aprepitant Impurity B Enantiomer HCl, a chiral compound with the CAS number 183901-47-5, is a derivative of aprepitant, a well-known antagonist of the neurokinin-1 (NK1) receptor. This article explores the biological activity of this impurity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.

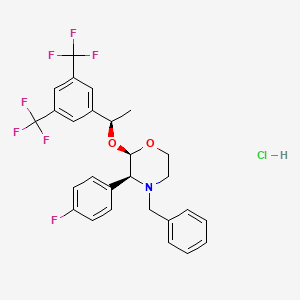

- Molecular Formula : C27H24F7NO2.HCl

- Molecular Weight : 527.49 g/mol

The compound is categorized as a hydrochloride salt, which influences its solubility and stability in formulations. Aprepitant itself is recognized for its poor water solubility, which presents challenges in drug formulation and bioavailability .

Aprepitant functions primarily as an antagonist at the NK1 receptor, which is implicated in the regulation of various physiological processes, including pain perception and emesis (vomiting). By blocking substance P from binding to these receptors, aprepitant effectively reduces nausea and vomiting associated with chemotherapy and postoperative recovery . The enantiomeric form may exhibit variations in potency and efficacy compared to the parent compound.

Pharmacokinetics

Pharmacokinetic studies show that aprepitant has a low aqueous solubility (3–7 μg/mL) across a pH range of 2 to 10. The logP value of 4.8 indicates high lipophilicity, which can affect absorption rates . The enantiomer's bioavailability is critical for its therapeutic effectiveness, particularly in formulations aimed at enhancing solubility.

Case Studies and Research Findings

- Dissolution Studies : Research indicates that solid dispersions of aprepitant significantly enhance dissolution rates compared to pure aprepitant. For instance, in phosphate-buffered saline (PBS) at pH 6.6 with 0.1% SDS, pure aprepitant demonstrated only 22.61% release after 180 minutes, whereas solid dispersions achieved higher release rates .

- Solid Form Screening : A study on solid forms revealed challenges in crystallization due to the compound's inherent properties. The predominant form obtained during recrystallization was identified as Form I, which exhibited poor solubility characteristics . This has implications for the formulation of effective dosage forms.

- Comparative Bioavailability : In comparative studies between aprepitant formulations, solid dispersions showed a relative bioavailability of approximately 93% compared to the marketed formulation (Emend). This highlights the potential for improved therapeutic outcomes with optimized formulations .

Data Table: Pharmacokinetic Parameters

| Parameter | Emend (Aprepitant) | Solid Dispersions | This compound |

|---|---|---|---|

| AUC (0–48 h) μg·h/mL | 20.51 ± 3.60 | 19.10 ± 3.10 | TBD |

| C max μg/mL | 1.71 ± 0.40 | 2.085 ± 0.30 | TBD |

| T max (h) | 4.33 ± 0.52 | 3 ± 0.63 | TBD |

*Note: TBD indicates that specific data for this compound may not be available or needs further research.

科学研究应用

Chiral Separation Techniques

The primary application of Aprepitant Impurity B Enantiomer Hydrochloride lies in its role as a reference standard for chiral separation methods. Aprepitant is a chiral molecule with three stereogenic centers, resulting in eight stereoisomers. The separation of these isomers is crucial for quality control and efficacy testing of Aprepitant formulations.

Methodology

- High-Performance Liquid Chromatography (HPLC) : Various studies have employed HPLC techniques to separate and quantify Aprepitant and its impurities. For instance, a study demonstrated the use of an amylase-based chiral column for effective resolution of all eight isomers using a specific mobile phase composition .

| Method | Mobile Phase Composition | Column Type | Detection |

|---|---|---|---|

| HPLC | n-Hexane/Isopropyl Alcohol/Methanol/Trifluoroacetic Acid (970/40/4/0.5) | Chiralpak ADH | UV at 210 nm |

Stability Studies

Stability studies are essential for ensuring the shelf-life and safety of pharmaceutical products. The enantiomer has been used to assess the stability of Aprepitant under various conditions, such as temperature, humidity, and light exposure.

Findings

- A study indicated that the stereochemical purity of Aprepitant remained stable when exposed to specific conditions over time, confirming the robustness of the formulation .

Bioanalytical Applications

Aprepitant Impurity B Enantiomer Hydrochloride serves as a crucial analytical standard in bioanalytical methods to monitor drug levels in biological matrices. Its presence helps in understanding the pharmacokinetics and pharmacodynamics of Aprepitant.

Case Study

- In a pharmacokinetic study involving cancer patients receiving chemotherapy, the quantification of Aprepitant and its impurities was performed using validated HPLC methods, which included Aprepitant Impurity B as a reference standard .

Regulatory Compliance

The use of Aprepitant Impurity B Enantiomer Hydrochloride aids pharmaceutical companies in meeting regulatory requirements set by organizations such as the International Conference on Harmonization (ICH). Proper characterization and quantification of impurities are critical for drug approval processes.

属性

IUPAC Name |

(2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F7NO2.ClH/c1-17(20-13-21(26(29,30)31)15-22(14-20)27(32,33)34)37-25-24(19-7-9-23(28)10-8-19)35(11-12-36-25)16-18-5-3-2-4-6-18;/h2-10,13-15,17,24-25H,11-12,16H2,1H3;1H/t17-,24+,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQVUGFKUGRXJT-BPRFSPGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClF7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724789 | |

| Record name | (2R,3S)-4-Benzyl-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183901-47-5 | |

| Record name | (2R,3S)-4-Benzyl-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。